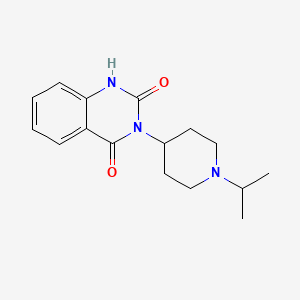![molecular formula C16H13ClN2O B7468027 3-[(2-chlorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7468027.png)
3-[(2-chlorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-chlorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one, also known as CMQ, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. CMQ belongs to the class of quinazoline derivatives, which are known for their diverse biological activities.
作用機序
The mechanism of action of 3-[(2-chlorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 3-[(2-chlorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and physiological effects:
3-[(2-chlorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 3-[(2-chlorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one has also been shown to inhibit the growth of bacteria and fungi. In addition, 3-[(2-chlorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one has been shown to reduce inflammation and oxidative stress in animal models.
実験室実験の利点と制限
One advantage of using 3-[(2-chlorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one in lab experiments is its high yield of synthesis. 3-[(2-chlorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one is also relatively stable and can be easily purified. However, one limitation of using 3-[(2-chlorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of 3-[(2-chlorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one. One potential application is in the development of new anticancer drugs. 3-[(2-chlorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one has shown promise as a potential lead compound for the development of new anticancer drugs that target topoisomerase II. Another potential application is in the development of new antimicrobial agents. 3-[(2-chlorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one has been shown to have activity against a variety of bacteria and fungi, making it a potential candidate for the development of new antibiotics. Finally, 3-[(2-chlorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one has potential as a fluorescent probe for the detection of metal ions, which could have applications in environmental monitoring and biomedical imaging.
合成法
The synthesis of 3-[(2-chlorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one involves the reaction of 2-chlorobenzylamine with 3-methyl-2-butanone in the presence of acetic acid and sulfuric acid. The resulting product is then treated with hydrochloric acid to obtain 3-[(2-chlorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one in high yield.
科学的研究の応用
3-[(2-chlorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess anticancer, antimicrobial, and anti-inflammatory properties. 3-[(2-chlorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one has also been investigated for its potential as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
3-[(2-chlorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-11-13-7-3-5-9-15(13)18-16(20)19(11)10-12-6-2-4-8-14(12)17/h2-9H,1,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUZSFQBCOPOCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C2=CC=CC=C2NC(=O)N1CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-chlorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-Methoxy-3-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanylmethyl]phenyl]ethanone](/img/structure/B7467950.png)

![1-[[4-(4-Ethoxyphenyl)sulfonylpiperazin-1-yl]methyl]-5,6-difluorobenzimidazole](/img/structure/B7467972.png)

![3-[2-Hydroxy-3-(2-methoxy-4-prop-2-enylphenoxy)propyl]-7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7467995.png)



![7-Methyl-4-[(2-methylmorpholin-4-yl)methyl]chromen-2-one](/img/structure/B7468019.png)
![2-[(4-Cyanoanilino)methyl]benzonitrile](/img/structure/B7468035.png)

![3-[(4-fluorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7468042.png)

